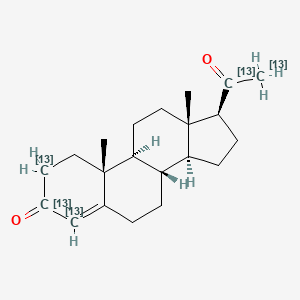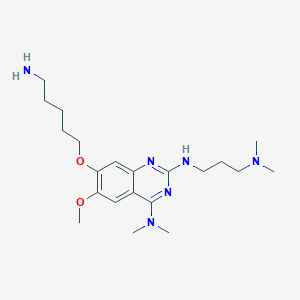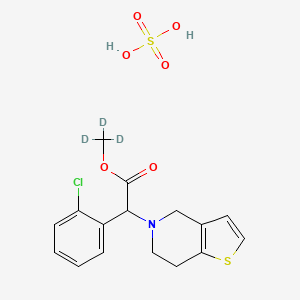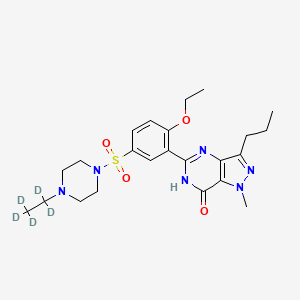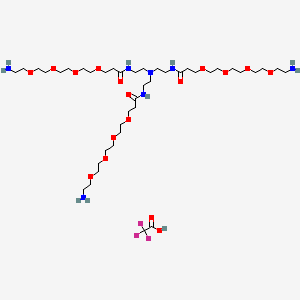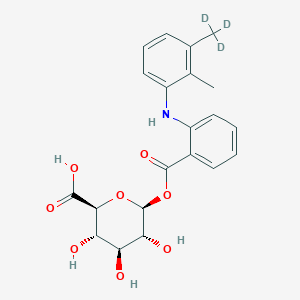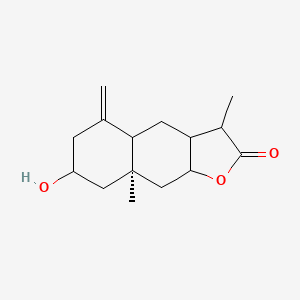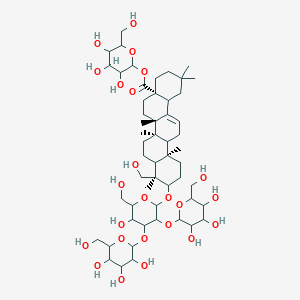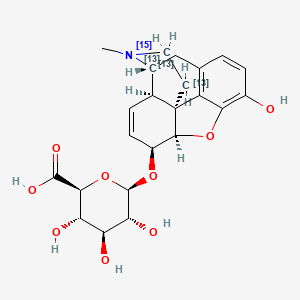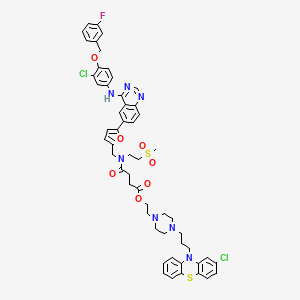
Egfr/csc-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/csc-IN-1 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and cancer stem cells (CSC). It has shown potential applications in the research of triple-negative breast cancer due to its ability to inhibit EGFR with an IC50 value of 10.52 nM .
Métodos De Preparación
The synthesis of Egfr/csc-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
Egfr/csc-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr/csc-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and CSC. In biology, it helps in understanding the role of EGFR and CSC in cancer progression. In medicine, it is being explored as a potential therapeutic agent for triple-negative breast cancer. In industry, it may be used in the development of new cancer treatments .
Mecanismo De Acción
Egfr/csc-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of EGFR, which is crucial for cell proliferation, survival, and angiogenesis. By targeting EGFR and CSC, it disrupts the signaling pathways involved in cancer cell growth and maintenance. The molecular targets and pathways involved include the MEK-ERK and AKT-PI3K signaling pathways .
Comparación Con Compuestos Similares
Egfr/csc-IN-1 is unique due to its dual inhibition of both EGFR and CSC. Similar compounds include JBJ-125, which targets mutant EGFR, and other EGFR inhibitors like gefitinib and lapatinib. These compounds also inhibit EGFR but may not have the same dual inhibitory effect on CSC .
Propiedades
Fórmula molecular |
C54H54Cl2FN7O7S2 |
|---|---|
Peso molecular |
1067.1 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60) |
Clave InChI |
OVNXJZUYPUTQOA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


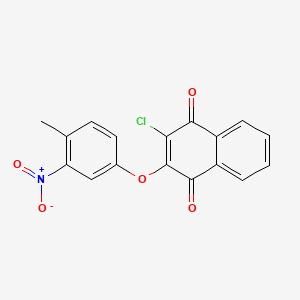
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
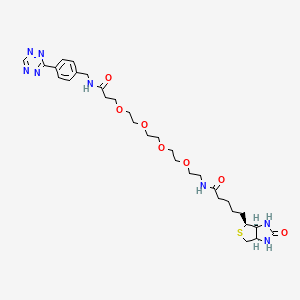
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

